2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Description
2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one: is a complex organic compound known for its significant role in various chemical and biological processes. This compound is characterized by its unique structure, which includes both pyrazole and pyrimidine rings, making it a subject of interest in fields such as medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(3-morpholin-4-yl-3-oxopropyl)pyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-11-12(2)19-18(20-17(11)25)23-14(4)15(13(3)21-23)5-6-16(24)22-7-9-26-10-8-22/h5-10H2,1-4H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMOIKCWQUXZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, starting from the basic pyrimidine and pyrazole precursors. The introduction of the morpholino group typically requires specific conditions such as the use of a base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: : In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents like potassium permanganate.
Reduction: : Reduction can be carried out using agents like sodium borohydride.
Substitution: : Various substitution reactions can take place, particularly on the nitrogen atoms within the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenated compounds, acyl chlorides.
Major Products: : The primary products depend on the specific reaction pathway chosen but typically include derivatives with altered functional groups, enhancing or modifying the compound's biological activity.
Scientific Research Applications
This compound has a broad range of applications in scientific research, notably:
Chemistry: : As a building block in synthetic organic chemistry for developing new materials and catalysts.
Biology: : It is used to study enzyme interactions and pathways due to its unique structural features.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: : The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural elements allow it to bind effectively, modulating the activity of these targets.
Molecular Targets and Pathways
Enzymes: : It can inhibit or activate enzymes by binding to their active sites.
Receptors: : It may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one stands out due to its unique combination of pyrazole and pyrimidine rings along with the morpholino group
Similar Compounds
2-(3,5-dimethyl-4-(1H-pyrazol-1-yl)-pyrimidin-4(3H)-one): : Lacks the morpholino group, leading to different reactivity and applications.
5,6-dimethylpyrimidine derivatives: : Have simpler structures and thus different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
